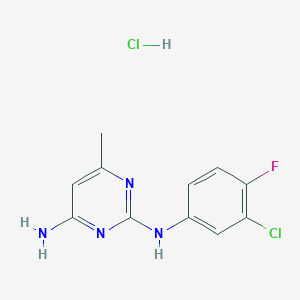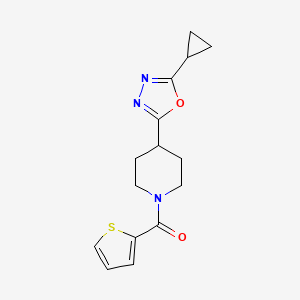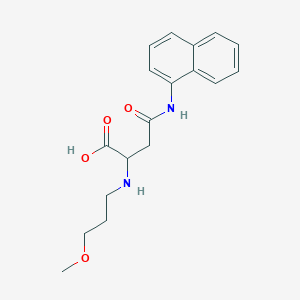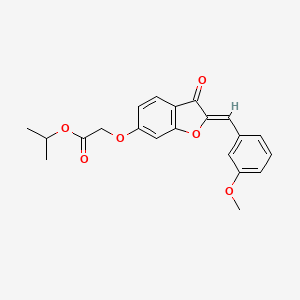![molecular formula C16H12F2N2O2 B2498288 N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide CAS No. 2411298-20-7](/img/structure/B2498288.png)
N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide, also known as DYRK1A inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein kinase DYRK1A, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis. The inhibition of DYRK1A has been shown to have potential therapeutic applications in the treatment of various diseases such as Alzheimer's disease, Down syndrome, and cancer.
Mécanisme D'action
N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide inhibits N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide by binding to its ATP-binding site. This prevents the phosphorylation of N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide substrates, leading to the inhibition of various cellular processes such as cell proliferation and differentiation.
Biochemical and physiological effects:
The inhibition of N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide by N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of amyloid beta, a protein that is implicated in Alzheimer's disease. It has also been shown to improve cognitive function in animal models of Down syndrome. Additionally, it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide in lab experiments include its potency and specificity for N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide inhibition. However, its limitations include its potential off-target effects and the need for further optimization to improve its pharmacokinetic properties.
Orientations Futures
There are several future directions for the use of N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide in scientific research. These include further optimization of its pharmacokinetic properties, the development of more potent and selective N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide inhibitors, and the investigation of its potential therapeutic applications in various diseases. Additionally, the use of N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide in combination with other therapies may also be explored.
Méthodes De Synthèse
The synthesis of N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide involves several steps. The first step involves the preparation of 4-(3,4-difluorophenoxy)pyridine-2-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with N-(prop-2-yn-1-yl)butanamide in the presence of a base to yield N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide.
Applications De Recherche Scientifique
N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide has been implicated in various diseases such as Alzheimer's disease, Down syndrome, and cancer. Therefore, the inhibition of N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide has been proposed as a potential therapeutic strategy for these diseases. N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide has been shown to be a potent inhibitor of N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide and has been used in various scientific studies to investigate its potential therapeutic applications.
Propriétés
IUPAC Name |
N-[[4-(3,4-difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2/c1-2-3-16(21)20-10-11-8-13(6-7-19-11)22-12-4-5-14(17)15(18)9-12/h4-9H,10H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZQMVLCSKKHEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NC=CC(=C1)OC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[4-(3,4-Difluorophenoxy)pyridin-2-yl]methyl]but-2-ynamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(difluoromethylsulfanyl)phenyl]-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2498209.png)
![[3-(4-Nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2498211.png)
![N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2498212.png)


![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2498218.png)


![2-(5-Chlorothiophen-2-yl)imidazo[2,1-a]phthalazin-6-amine](/img/structure/B2498222.png)

![2-(4-Butoxyphenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)pyrazolo[1,5-a]pyrazine](/img/structure/B2498225.png)
![[3-[(6-Methylpyridin-2-yl)oxymethyl]piperidin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2498226.png)
